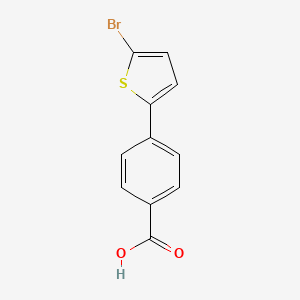

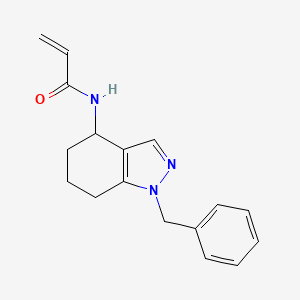

![molecular formula C14H9N3O2S2 B2718295 N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-50-2](/img/structure/B2718295.png)

N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many biologically active compounds and have a wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Isoxazoles, on the other hand, are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . For isoxazoles, a highly regioselective method for the one-pot preparation involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Isoxazoles also have a planar structure with aromatic properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

- Application : Some compounds related to N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide have been synthesized and shown to possess herbicidal activities. These compounds act as inhibitors targeting the D1 protease in plants, which is crucial for the growth and development of plants. This makes them potential candidates for use in agricultural herbicides.

- Reference : (Hu et al., 2009)

Antifungal Activity

- Application : Pyrazole/isoxazole derivatives, closely related to the compound , have shown antifungal activity against various phytopathogens. These compounds inhibit the growth of fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, indicating their potential use in controlling fungal diseases in agriculture.

- Reference : (Vicentini et al., 2007)

Antiallergy Agents

- Application : N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to this compound, have been found to be potent antiallergy agents. These compounds have been tested in rat models and shown to be more effective than some existing antiallergy medications.

- Reference : (Hargrave et al., 1983)

Synthesis of Thiadiazoles

- Application : The compound can be involved in the synthesis of thiadiazoles, which are useful in various chemical reactions and have potential applications in pharmaceuticals. The process of oxidative dimerization of thioamides to form thiadiazoles is an important synthetic route in this context.

- Reference : (Takikawa et al., 1985)

Antitumor Activity

- Application : Derivatives of this compound have been investigated for their potential as antitumor agents. For example, the discovery of certain thiazole-5-carboxamides with potent antitumor activity in preclinical assays showcases the potential of this compound class in cancer research.

- Reference : (Lombardo et al., 2004)

Wirkmechanismus

Target of Action

The primary targets of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide Thiazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property may influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide The solubility properties of thiazole derivatives may influence their action in different environments .

Zukünftige Richtungen

Thiazoles and isoxazoles have been the subject of many research studies due to their wide range of biological activities and therapeutic potential . Future research may focus on the development of new synthetic strategies and designing of new thiazole and isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Biochemische Analyse

Biochemical Properties

Thiazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been shown that some thiazoles have antihyperalgesic effects in mice having neuropathic pain .

Eigenschaften

IUPAC Name |

N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S2/c18-13(9-5-6-15-19-9)17-14-16-12-8-3-1-2-4-10(8)20-7-11(12)21-14/h1-6H,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAERNYDCEMBVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

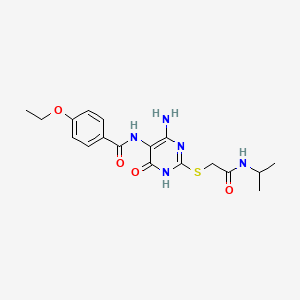

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)

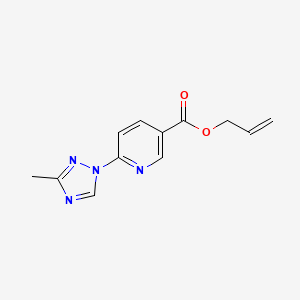

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

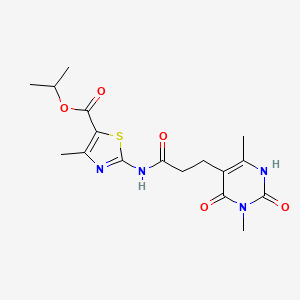

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)

![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)

![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)